molecular formula C14H24N2S2 B12752612 2,2'-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) CAS No. 91486-04-3

2,2'-((alpha-Methylbenzylidene)dithio)bis(1-propylamine)

Cat. No.: B12752612
CAS No.: 91486-04-3
M. Wt: 284.5 g/mol
InChI Key: XKWXUFXOJNNVPX-UHFFFAOYSA-N
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Description

2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is a complex organic compound characterized by the presence of a disulfide bond and an alpha-methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) typically involves the reaction of alpha-methylbenzylidene with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) involves its interaction with molecular targets through its disulfide bond and alpha-methylbenzylidene group. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used in similar applications.

    2,2’-Dithiobis(N-methylbenzamide): Another disulfide compound with different functional groups.

Uniqueness

2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its alpha-methylbenzylidene group and disulfide bond make it a versatile compound for various applications.

Properties

CAS No.

91486-04-3

Molecular Formula

C14H24N2S2

Molecular Weight

284.5 g/mol

IUPAC Name

2-[1-(1-aminopropan-2-ylsulfanyl)-1-phenylethyl]sulfanylpropan-1-amine

InChI

InChI=1S/C14H24N2S2/c1-11(9-15)17-14(3,18-12(2)10-16)13-7-5-4-6-8-13/h4-8,11-12H,9-10,15-16H2,1-3H3

InChI Key

XKWXUFXOJNNVPX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)SC(C)(C1=CC=CC=C1)SC(C)CN

Origin of Product

United States

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